Pentynyl chloride
Description
Pentynyl chloride, an organochlorine compound featuring a terminal alkyne (pentynyl) group, is utilized in synthetic chemistry for functional group installation, particularly in drug design and peptide conjugation. Its structure enables participation in click chemistry and serves as a substituent to modulate molecular interactions. For example, PU24FCl, a purine-based Hsp90 inhibitor, incorporates a pentynyl chain at N9 to enhance binding affinity and induce conformational changes in target proteins . This compound is synthesized via coupling reactions, such as the activation of pentynoic acid under DIPEA-mediated conditions, followed by purification using silica gel chromatography . Challenges in its application include low reaction yields due to acidic protons at the C-3′ position, which can lead to side reactions .
Properties
Molecular Formula |
C5H7Cl |
|---|---|
Molecular Weight |
102.56 g/mol |
IUPAC Name |
1-chloropent-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2-3H2,1H3 |
InChI Key |
UYDVMSBEKRHISS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenylacetyl Chloride
- Structure : C₈H₇ClO (phenyl group + acetyl chloride). SMILES:
c1ccccc1CC(=O)Cl. - Reactivity : The phenyl group confers aromatic stability, reducing electrophilicity compared to pentynyl chloride. This makes phenylacetyl chloride less reactive in alkyne-specific reactions (e.g., cycloadditions) but more suited for acylations.
- Applications : Used in synthesizing phenylacetone precursors and pharmaceuticals. Unlike this compound, it lacks a triple bond, limiting its utility in click chemistry .
4-Chloro-2-pentenoyl Chloride
- Structure : C₅H₆Cl₂O (chlorinated unsaturated acyl chloride). SMILES:
ClC(=O)C(Cl)=CHCH3. - Reactivity : The α,β-unsaturated system (double bond) enables conjugate addition reactions, whereas this compound’s triple bond facilitates cycloadditions (e.g., Huisgen). The dual chlorine atoms increase electrophilicity, enhancing reactivity toward nucleophiles.
- Applications : Primarily used in polymer and fine chemical synthesis. Its dichlorinated structure contrasts with this compound’s alkyne functionality, leading to divergent synthetic pathways .
Propionyl Chloride
- Structure : C₃H₅ClO (short-chain acyl chloride). SMILES:
ClC(=O)CC. - Reactivity : The absence of unsaturated bonds simplifies its reactivity to nucleophilic acyl substitutions. Propionyl chloride is less sterically hindered than this compound, enabling faster reactions with alcohols and amines.
- Applications: Industrial-scale production of propionate esters and amides. Unlike this compound, it cannot participate in alkyne-mediated cross-coupling reactions .
Research Findings and Challenges
- Reactivity in Drug Design : this compound’s alkyne group enables selective modifications in Hsp90 inhibitors, improving binding compared to phenylacetyl derivatives . However, its acidic protons necessitate careful reaction optimization to avoid byproducts .
- Synthetic Utility : While propionyl chloride is preferred for straightforward acylations, this compound’s triple bond offers unique pathways for bioorthogonal chemistry, as seen in nisin hybrid synthesis .
- Safety Considerations : Propionyl and phenylacetyl chlorides pose significant inhalation hazards, whereas this compound’s handling requires precautions against alkyne-mediated exothermic reactions .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate orbital energies (e.g., HOMO-LUMO gaps) to predict alkyne electrophilicity in CuAAC reactions.
- Molecular Docking : Model interactions between this compound and copper catalysts to optimize ligand geometry .
- Transition State Analysis : Identify steric barriers in cycloaddition pathways using software like Gaussian or ORCA .
How should discrepancies in reported reaction yields involving this compound be systematically analyzed?
Q. Data Contradiction Focus
- Variable Isolation : Compare solvent purity, catalyst batch, and moisture levels across studies.
- Analytical Consistency : Ensure yields are calculated using the same method (e.g., NMR vs. GC-MS integration).
- Statistical Validation : Perform triplicate experiments with error margins; use ANOVA to assess significance .
What strategies are effective for incorporating this compound into peptide backbones while maintaining regioselectivity?
Q. Advanced
- Solid-Phase Synthesis : Immobilize azide-modified peptides on resins, then react with this compound under Cu(I) catalysis to form 1,4-triazole linkages .
- Protecting Groups : Use Fmoc for temporary protection of amine groups to prevent unwanted side reactions .
- HPLC Purification : Separate regioisomers using C18 columns with acetonitrile/water gradients .
What analytical methods are recommended for quantifying this compound in complex mixtures post-synthesis?
Q. Basic
- GC-MS with Internal Standards : Use deuterated analogs (e.g., D₃-pentynyl chloride) for calibration curves.
- HPLC-UV : Monitor at 254 nm with a reverse-phase column.
- Quantitative ¹H NMR : Integrate alkyne proton signals against a known standard (e.g., 1,3,5-trimethoxybenzene) .
How do steric and electronic effects influence the reactivity of this compound in alkyne-based coupling reactions?
Q. Advanced
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase alkyne electrophilicity, accelerating nucleophilic additions.
- Steric Effects : Bulky substituents near the alkyne hinder Cu(I) coordination, reducing cycloaddition efficiency.
- Spectroscopic Probes : Use IR to track alkyne bond polarization and X-ray crystallography to resolve steric clashes in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
